molecular formula C22H25N3O2 B5315265 4-(6-ethyl-2-methylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine

4-(6-ethyl-2-methylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine

Cat. No. B5315265
M. Wt: 363.5 g/mol
InChI Key: FEVOJHIMCNTMHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-ethyl-2-methylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine, also known as Emapunil, is a novel anxiolytic drug that is currently under development. It belongs to the class of drugs known as selective CRF1 receptor antagonists, which have been shown to have potential therapeutic effects for anxiety disorders.

Mechanism of Action

The CRF1 receptor is a G protein-coupled receptor that is expressed in several brain regions, including the hypothalamus, amygdala, and prefrontal cortex. It is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is a key pathway involved in the stress response. When activated by CRF, the CRF1 receptor stimulates the release of cortisol from the adrenal glands, which in turn promotes the physiological responses to stress.
4-(6-ethyl-2-methylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine acts as a selective antagonist of the CRF1 receptor, which means that it blocks the binding of CRF to this receptor and prevents its activation. This leads to a reduction in the activity of the HPA axis and a decrease in the physiological responses to stress, which ultimately results in anxiolytic effects.
Biochemical and Physiological Effects
4-(6-ethyl-2-methylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine has been shown to have several biochemical and physiological effects in preclinical models. It has been shown to reduce the levels of cortisol and other stress-related hormones in response to stress, as well as to decrease the activity of the HPA axis. It has also been shown to modulate the activity of several neurotransmitter systems, including the serotonin, norepinephrine, and dopamine systems, which are all involved in the regulation of mood and anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(6-ethyl-2-methylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine for lab experiments is its selectivity for the CRF1 receptor. This means that it can be used to study the specific role of this receptor in anxiety and stress responses, without affecting other neurotransmitter systems. However, one limitation of 4-(6-ethyl-2-methylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 4-(6-ethyl-2-methylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine. One potential direction is the investigation of its effects in clinical populations with anxiety disorders. Another direction is the study of its effects on other physiological systems, such as the immune system and the gut-brain axis. Finally, the development of more potent and selective CRF1 receptor antagonists could lead to the discovery of new anxiolytic drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 4-(6-ethyl-2-methylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine involves several steps, starting with the reaction of 6-ethyl-2-methyl-4-pyrimidinamine with 6-methoxy-2-naphthaldehyde in the presence of a base to form the corresponding imine. The imine is then reduced with sodium borohydride to give the morpholine derivative, which is further purified to obtain 4-(6-ethyl-2-methylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine. The yield of this synthesis method is reported to be around 50%.

Scientific Research Applications

4-(6-ethyl-2-methylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine has been extensively studied for its anxiolytic effects in preclinical models. It has been shown to reduce anxiety-like behavior in rodents, as well as to prevent the development of anxiety-like behavior in response to stress. These effects are thought to be mediated by the selective blockade of the CRF1 receptor, which is involved in the regulation of stress and anxiety responses.

properties

IUPAC Name

4-(6-ethyl-2-methylpyrimidin-4-yl)-2-(6-methoxynaphthalen-2-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-4-19-13-22(24-15(2)23-19)25-9-10-27-21(14-25)18-6-5-17-12-20(26-3)8-7-16(17)11-18/h5-8,11-13,21H,4,9-10,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVOJHIMCNTMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C)N2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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